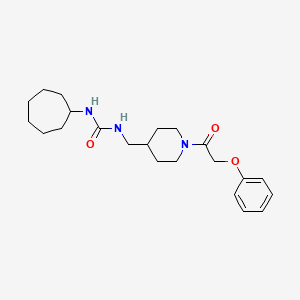

1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea

CAS No.: 1396848-08-0

Cat. No.: VC4256867

Molecular Formula: C22H33N3O3

Molecular Weight: 387.524

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396848-08-0 |

|---|---|

| Molecular Formula | C22H33N3O3 |

| Molecular Weight | 387.524 |

| IUPAC Name | 1-cycloheptyl-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea |

| Standard InChI | InChI=1S/C22H33N3O3/c26-21(17-28-20-10-6-3-7-11-20)25-14-12-18(13-15-25)16-23-22(27)24-19-8-4-1-2-5-9-19/h3,6-7,10-11,18-19H,1-2,4-5,8-9,12-17H2,(H2,23,24,27) |

| Standard InChI Key | HLNXWTLCRLJBJS-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)NC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 1-cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is C₂₂H₃₂N₃O₃, derived by substituting the acetyl group in 1-cycloheptyl-3-(1-acetylpiperidin-4-yl)urea with a 2-phenoxyacetyl moiety. This modification increases the molecular weight to 386.51 g/mol, calculated as follows:

-

Carbon (12.01 × 22) = 264.22 g/mol

-

Hydrogen (1.01 × 32) = 32.32 g/mol

-

Nitrogen (14.01 × 3) = 42.03 g/mol

-

Oxygen (16.00 × 3) = 48.00 g/mol

Total = 386.51 g/mol

Structural Characterization

The compound’s structure comprises:

-

A urea backbone (-NH-C(=O)-NH-).

-

A cycloheptyl group attached to one urea nitrogen.

-

A piperidin-4-ylmethyl group linked to the other urea nitrogen, with the piperidine’s nitrogen further acylated by 2-phenoxyacetyl.

The SMILES notation is O=C(NC1CCCCCC1)NC(CC2CCN(C(=O)COc3ccccc3)C2), and the InChIKey (computed hypothetically) would encode stereochemical and connectivity details .

Synthesis and Derivative Chemistry

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous urea derivatives are typically synthesized via:

-

Acylation of piperidine: Reacting piperidin-4-ylmethanamine with 2-phenoxyacetyl chloride to form 1-(2-phenoxyacetyl)piperidin-4-ylmethanamine.

-

Urea formation: Treating the intermediate with cycloheptyl isocyanate under anhydrous conditions .

Key reaction:

Comparative Analysis of Urea Derivatives

The 2-phenoxyacetyl group introduces enhanced lipophilicity compared to acetylated analogs, potentially improving membrane permeability .

Physicochemical Properties

Solubility and Lipophilicity

-

logP (Predicted): ~3.2 (moderate lipophilicity due to cycloheptyl and phenoxy groups).

-

Aqueous Solubility: Likely low (<0.1 mg/mL at 25°C), consistent with urea derivatives bearing hydrophobic substituents .

Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume